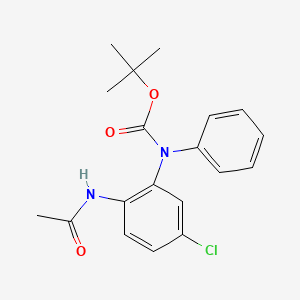
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one is a chemical compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a hydroxymethyl group in the structure suggests that this compound may have unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one typically involves the reaction of 4-bromobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyridazinone ring. Common reagents used in this synthesis include hydrazine hydrate, acetic acid, and various solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of 1-(4-Bromophenyl)-3-formylpyridazin-4-one or 1-(4-Bromophenyl)-3-carboxypyridazin-4-one.
Reduction: Formation of 1-(4-Phenyl)-3-(hydroxymethyl)pyridazin-4-one.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one depends on its specific biological target. In general, compounds in the pyridazinone family may interact with enzymes, receptors, or other proteins, modulating their activity. The bromophenyl and hydroxymethyl groups may enhance binding affinity and specificity to the target, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-(hydroxymethyl)pyridazin-4-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyridazin-4-one: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions.
1-(4-Methylphenyl)-3-(hydroxymethyl)pyridazin-4-one: Contains a methyl group instead of bromine, leading to different steric and electronic effects.
Uniqueness
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological interactions. The combination of the bromophenyl and hydroxymethyl groups may provide a distinct profile in terms of solubility, stability, and activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H9BrN2O2 |
|---|---|
Peso molecular |
281.10 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-(hydroxymethyl)pyridazin-4-one |
InChI |
InChI=1S/C11H9BrN2O2/c12-8-1-3-9(4-2-8)14-6-5-11(16)10(7-15)13-14/h1-6,15H,7H2 |
Clave InChI |
UEBAXLHFMUBWGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


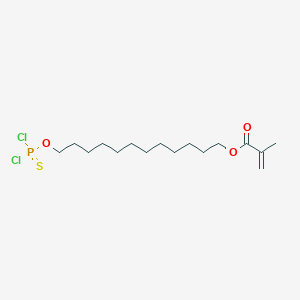
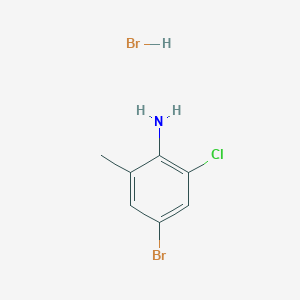
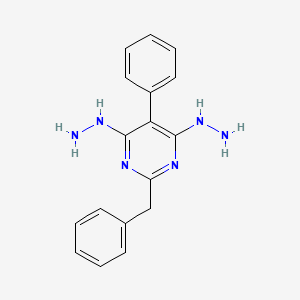
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)
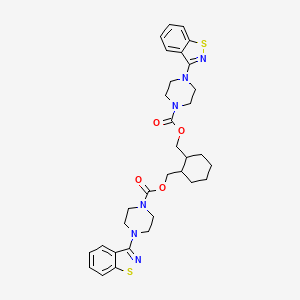
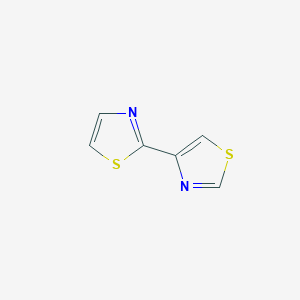

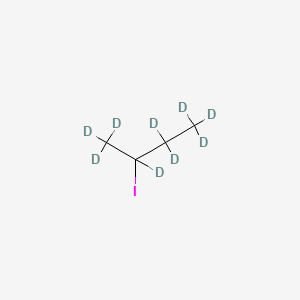
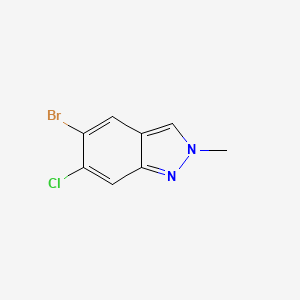

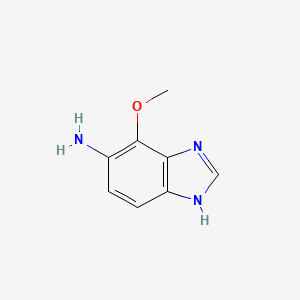
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
